Higher Lipophilicity vs. Mono-Bromo Imidazoles
4-Bromo-2-iodo-1,5-dimethyl-1H-imidazole exhibits a calculated LogP value of 2.09562 , indicating a significantly higher lipophilicity compared to the mono-brominated analog 2-bromo-1,5-dimethyl-1H-imidazole (CAS 235426-31-0), which has a reported LogP range of 1.34-1.68 depending on the calculation method . This quantitative difference arises from the additional heavy iodine atom at the 2-position.
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.09562 |
| Comparator Or Baseline | 2-Bromo-1,5-dimethyl-1H-imidazole (LogP = 1.34-1.68) |
| Quantified Difference | ΔLogP = +0.42 to +0.76 |
| Conditions | Calculated property derived from molecular structure |
Why This Matters
This higher LogP value translates to greater hydrophobicity, which directly affects retention time in reversed-phase HPLC purification, extraction efficiency from aqueous reaction mixtures, and passive diffusion across biological membranes, making it a distinct entity in compound library design and purification workflows.
